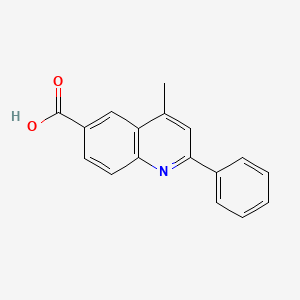
4-Methyl-2-phenylquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenylquinoline-6-carboxylic acid: is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-phenylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include halogens and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-phenylquinoline-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 6-Methyl-2-phenyl-4-quinolinecarboxylic acid
- 8-Methyl-2-phenyl-4-quinolinecarboxylic acid
- 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid
- 2-Methyl-quinoline-3-carboxylic acid
Comparison: 4-Methyl-2-phenylquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
4-methyl-2-phenylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-9-16(12-5-3-2-4-6-12)18-15-8-7-13(17(19)20)10-14(11)15/h2-10H,1H3,(H,19,20) |
Clave InChI |
PDXXWSFIVSEPRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


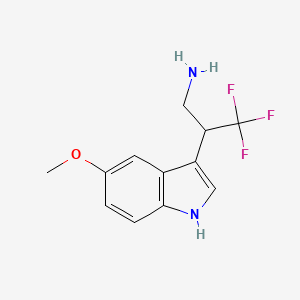

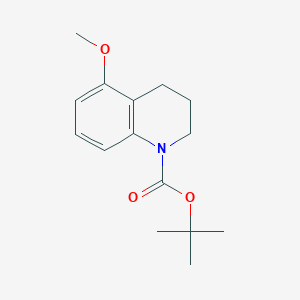
![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

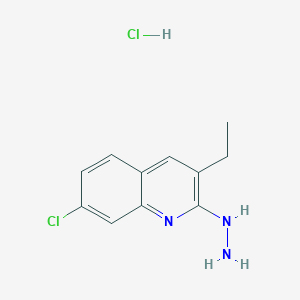
![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)



![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)
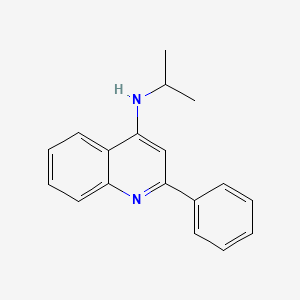
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)
